molecular formula C13H16N4 B6131190 N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine

N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine

Cat. No. B6131190
M. Wt: 228.29 g/mol
InChI Key: HKDCXDXQSYTXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine, also known as DMP 969, is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent and selective inhibitor of the enzyme c-Jun N-terminal kinase (JNK), which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. In recent years, DMP 969 has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.

Mechanism of Action

The mechanism of action of N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 involves the inhibition of the enzyme JNK, which is a member of the mitogen-activated protein kinase (MAPK) family. JNK is activated in response to various stress stimuli, including oxidative stress, inflammation, and DNA damage, and is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting JNK, N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 can modulate these cellular processes, leading to its potential applications in the treatment of various diseases.
Biochemical and Physiological Effects
N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to have several biochemical and physiological effects in preclinical models of human diseases. In cancer, N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and proliferation. Moreover, N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes.
In neurodegenerative disorders, N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to reduce oxidative stress and inflammation, leading to its potential neuroprotective effects.
In inflammation, N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to its potential anti-inflammatory effects. Moreover, N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to reduce tissue damage and improve survival in animal models of sepsis.

Advantages and Limitations for Lab Experiments

The advantages of using N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 in scientific research include its high potency and selectivity for JNK, which allows for the precise modulation of cellular processes. Moreover, N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been extensively studied in preclinical models of human diseases, making it a well-established tool for scientific research.
The limitations of using N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 in scientific research include its potential off-target effects, which may lead to unintended consequences. Moreover, the optimal dosage and administration of N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 may vary depending on the disease and the experimental model, requiring careful consideration and optimization.

Future Directions

There are several future directions for the scientific research of N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969. One potential direction is the development of N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 as a combination therapy for cancer, neurodegenerative disorders, and inflammation. Another potential direction is the optimization of the dosage and administration of N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 for different diseases and experimental models. Moreover, the identification of biomarkers for the response to N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 may help to improve its clinical efficacy and reduce potential side effects. Overall, the scientific research of N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 holds significant promise for the development of novel therapies for various human diseases.

Synthesis Methods

The synthesis of N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 involves several steps, including the condensation of 2,4-dimethylbenzaldehyde with ethyl acetoacetate to form 2,4-dimethyl-5-phenyl-2,4-dihydro-3H-pyrazol-3-one. This intermediate is then reacted with guanidine nitrate to form the final product, N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969. The synthesis of N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been optimized to improve the yield and purity of the compound, making it more suitable for scientific research.

Scientific Research Applications

N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been extensively studied in various preclinical models of human diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer, N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer, suggesting its potential as a combination therapy.
In neurodegenerative disorders, N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to inhibit the activation of JNK, which is known to play a critical role in the pathogenesis of these diseases.
In inflammation, N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to reduce the production of pro-inflammatory cytokines and chemokines in various preclinical models of inflammation, including sepsis and rheumatoid arthritis. N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to inhibit the activation of JNK, which is known to play a critical role in the inflammatory response.

properties

IUPAC Name

4-N-(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-8-4-5-11(9(2)6-8)16-12-7-10(3)15-13(14)17-12/h4-7H,1-3H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDCXDXQSYTXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=C2)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.